molecular formula C11H8ClN3O2 B6385893 5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyrimidine, 95% CAS No. 1261910-50-2

5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6385893
CAS RN: 1261910-50-2
M. Wt: 249.65 g/mol
InChI Key: BGQVHTYXWCWFFD-UHFFFAOYSA-N
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Description

5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyrimidine, 95% (henceforth referred to as 5-CPH-2-HP) is an organic compound belonging to the class of pyrimidines. It is a white, crystalline solid with a melting point of 96-97°C. 5-CPH-2-HP has a variety of applications in scientific research due to its unique properties. It is a versatile compound that can be used in a wide range of experiments, including biochemical, physiological, and pharmacological studies.

Scientific Research Applications

5-CPH-2-HP has a variety of applications in scientific research. It has been used in biochemical and physiological studies to investigate the effects of various compounds on cell metabolism and the activity of enzymes. It has also been used to study the effects of drugs on the central nervous system, as well as to study the mechanisms of action of drugs. Additionally, 5-CPH-2-HP has been used in pharmacological studies to investigate the effects of drugs on the human body.

Mechanism of Action

The mechanism of action of 5-CPH-2-HP is not fully understood. However, it is believed that the compound binds to certain receptors in the body and modulates their activity. This modulation of receptor activity is thought to be responsible for the various effects that 5-CPH-2-HP has on the body.
Biochemical and Physiological Effects
5-CPH-2-HP has been shown to have a variety of biochemical and physiological effects. In biochemical studies, the compound has been found to inhibit the activity of certain enzymes, such as tyrosine hydroxylase. In physiological studies, 5-CPH-2-HP has been found to reduce the activity of the sympathetic nervous system and to reduce the production of catecholamines. Additionally, the compound has been found to reduce the activity of the hypothalamic-pituitary-adrenal axis.

Advantages and Limitations for Lab Experiments

5-CPH-2-HP is a versatile compound that has a variety of applications in scientific research. One of the main advantages of using this compound in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of biochemical and physiological effects, making it a useful tool for a variety of experiments. However, there are also some limitations to using 5-CPH-2-HP in laboratory experiments. For example, the compound is not very stable and has a tendency to degrade over time. Additionally, the exact mechanism of action of the compound is not fully understood, making it difficult to predict the exact effects that it will have in any given experiment.

Future Directions

There are a variety of potential future directions for research involving 5-CPH-2-HP. One potential direction is to further investigate the mechanism of action of the compound and to identify the specific receptors that it binds to. Additionally, further research could be conducted to investigate the effects of the compound on various biochemical and physiological processes. Additionally, research could be conducted to investigate the potential therapeutic applications of 5-CPH-2-HP, such as its use as an anti-inflammatory agent or as a treatment for certain neurological disorders. Finally, research could be conducted to investigate the potential toxicological effects of the compound, such as its potential to cause DNA damage.

Synthesis Methods

5-CPH-2-HP can be synthesized through a three-step process. In the first step, 4-chlorophenylhydrazine is reacted with 3-carbamoyl-2-hydroxypyrimidine to form the intermediate product, 5-(3-carbamoyl-4-chlorophenyl)-2-hydroxypyrimidin-4-one. The intermediate product is then reacted with sodium hydroxide to yield the desired 5-CPH-2-HP.

properties

IUPAC Name

2-chloro-5-(2-oxo-1H-pyrimidin-5-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c12-9-2-1-6(3-8(9)10(13)16)7-4-14-11(17)15-5-7/h1-5H,(H2,13,16)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQVHTYXWCWFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)N=C2)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686861
Record name 2-Chloro-5-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyrimidine

CAS RN

1261910-50-2
Record name 2-Chloro-5-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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